molecular formula C18H18F2N2O B5814771 1-(2-fluorobenzoyl)-4-(4-fluorobenzyl)piperazine

1-(2-fluorobenzoyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B5814771
M. Wt: 316.3 g/mol
InChI Key: UTKYWSZWPLGAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-4-(4-fluorobenzyl)piperazine, commonly known as 2F-DCK, is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative anesthetic ketamine, which is used for its anesthetic and analgesic properties. 2F-DCK has gained popularity in recent years due to its unique pharmacological properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2F-DCK is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain. Like ketamine, 2F-DCK is a non-competitive antagonist of the NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2F-DCK has been shown to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and hallucinations. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is believed to be responsible for its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2F-DCK in scientific research is its similarity to ketamine, which has been extensively studied and has well-established therapeutic effects. Additionally, 2F-DCK is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using 2F-DCK is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 2F-DCK. One area of interest is the investigation of its potential as a treatment for depression, anxiety, and other psychiatric disorders. Another potential direction is the study of its effects on the brain and its potential applications in neuropharmacology. Additionally, the development of new analogs and derivatives of 2F-DCK may lead to the discovery of new and more effective dissociative anesthetics.

Synthesis Methods

The synthesis of 2F-DCK involves the reaction of 2-fluorobenzoyl chloride with 4-fluorobenzylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of 2F-DCK is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2F-DCK has shown potential applications in scientific research, particularly in the field of neuroscience. It has been used to study the effects of dissociative anesthetics on the brain and to investigate the mechanisms underlying the therapeutic effects of ketamine. 2F-DCK has also been used in studies on depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYWSZWPLGAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.